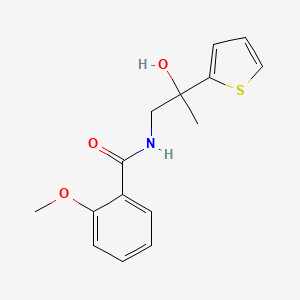
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide” would likely be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the three-dimensional structure of the molecule.Chemical Reactions Analysis
Thiophenes can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
One area of research focuses on understanding the molecular structure and intermolecular interactions of methoxy-substituted benzamides. For example, studies involving the molecular structure determination through X-ray crystallography and DFT calculations have provided insights into the effects of intermolecular interactions on molecular geometry, particularly regarding bond lengths, angles, and dihedral angles, which are crucial for designing materials with specific properties (Karabulut et al., 2014).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines have been investigated for their effectiveness in preventing corrosion of carbon steel in hydrochloric acid medium. These compounds have shown high inhibition efficiency, making them valuable in protecting industrial materials (Fouda et al., 2020).
Antioxidant Properties
Research has also been conducted on the antioxidant capacities of amino-substituted benzamide derivatives. These compounds have exhibited improved antioxidative properties in comparison to reference molecules, suggesting their potential use in mitigating oxidative stress-related damages (Perin et al., 2018).
Biosensing and Analytical Applications
The development of high-sensitivity biosensors using modified benzamide derivatives has also been explored. Such biosensors are capable of determining compounds like glutathione and piroxicam simultaneously, which could have applications in clinical diagnostics and pharmaceutical analysis (Karimi-Maleh et al., 2014).
Antimicrobial and Antiviral Activities
Additionally, benzamide derivatives have been synthesized and tested for their antimicrobial and antiviral activities. These compounds have shown promising results against various bacterial and viral strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterovirus 71, indicating their potential in developing new therapeutic agents (Desai et al., 2013), (Ji et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)10-16-14(17)11-6-3-4-7-12(11)19-2/h3-9,18H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRXGCJBDJLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)
![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)


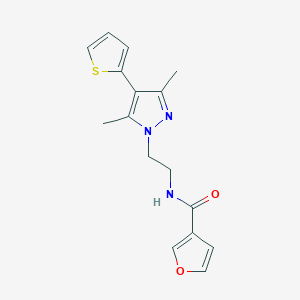
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)
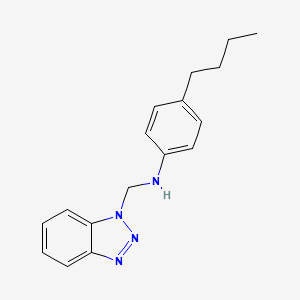

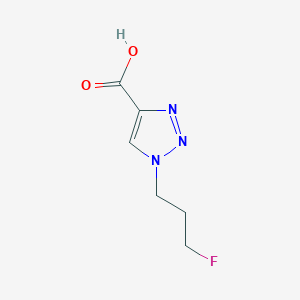
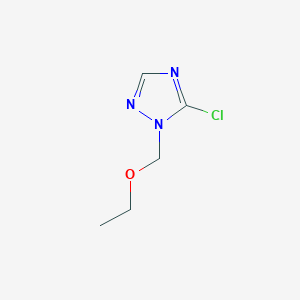
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2604417.png)
![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)

![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)